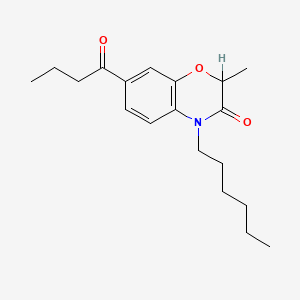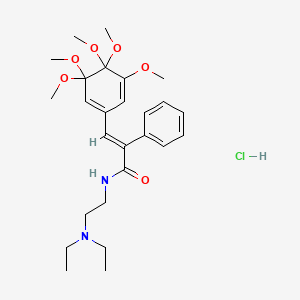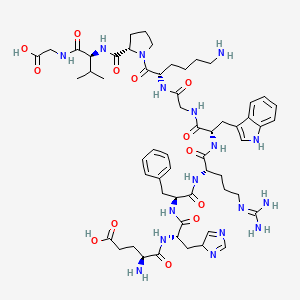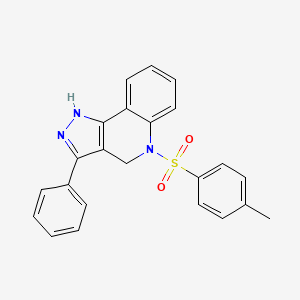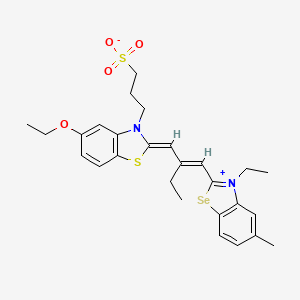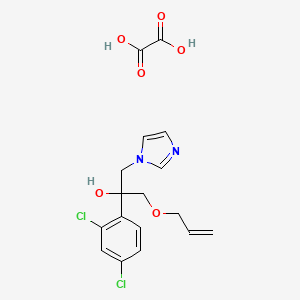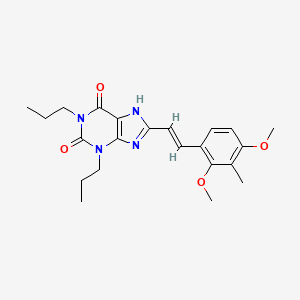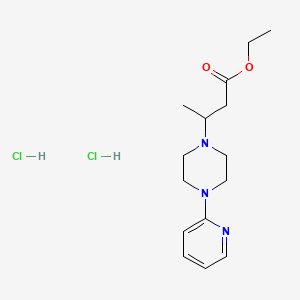
beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyridinyl group and the propionic acid ester moiety. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
Pyridine derivatives:
Ethyl chloroformate: For esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridinyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride:
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyridinyl group may play crucial roles in binding to these targets, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridinyl)piperazine: A related compound with similar structural features.
1-(2-Pyridinyl)piperazine: Another piperazine derivative with potential pharmacological properties.
Uniqueness
The unique combination of the beta-methyl group, pyridinyl group, and propionic acid ester moiety in beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride may confer distinct pharmacological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
104373-92-4 |
|---|---|
Formule moléculaire |
C15H25Cl2N3O2 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)12-13(2)17-8-10-18(11-9-17)14-6-4-5-7-16-14;;/h4-7,13H,3,8-12H2,1-2H3;2*1H |
Clé InChI |
XWBPWJQSAYQWHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)N1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
